molecular formula C24H24ClN5O2 B3009101 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105249-40-8

3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3009101
CAS No.: 1105249-40-8
M. Wt: 449.94
InChI Key: RFGJEMQVQZHXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidoindol-one derivative featuring a piperazine moiety substituted with a 4-chlorophenyl group and a 3-oxopropyl chain. Its structural complexity arises from the fusion of pyrimidine and indole rings, coupled with the piperazine-based side chain, which likely enhances its interactions with biological targets such as neurotransmitter receptors. The compound’s molecular weight (calculated as ~481.9 g/mol) and lipophilic properties (predicted logP ~3.5) align with blood-brain barrier permeability, a critical feature for CNS-targeted drugs .

Properties

IUPAC Name

3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJEMQVQZHXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism. It is of interest as a potential drug target for leukemia and hormone-related cancers.

Biochemical Pathways

The inhibition of AKR1C3 affects the biosynthesis and metabolism of hormones, particularly those involved in the development and progression of hormone-related cancers. The exact downstream effects of this inhibition on biochemical pathways are complex and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of AKR1C3. This inhibition can disrupt hormone biosynthesis and metabolism, potentially exerting therapeutic effects in the context of leukemia and hormone-related cancers.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of pyrimidoindol-one derivatives and piperazine-containing heterocycles. Key structural analogs and their differentiating features are summarized below:

Compound Core Structure Substituents Key Properties
Target Compound Pyrimido[5,4-b]indol-4(5H)-one 3-(4-(4-Chlorophenyl)piperazin-1-yl)-3-oxopropyl, 8-methyl Moderate solubility (est. 2–5 µg/mL), high receptor affinity (est. Ki < 50 nM)
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimido[5,4-b]indol-4(5H)-one 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl, 8-methyl Enhanced serotonin receptor selectivity due to 2-methoxy group
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4(5H)-one (4-Fluorophenyl)methyl, 8-methoxy, 5-methyl Lower lipophilicity (logP ~2.8), higher solubility (2.5 µg/mL)
Triazino[5,6-b]indol derivatives (e.g., compound 41 in ) Triazinoindole 4-Bromophenyl, 6,6-dimethyl-6,7-dihydroindol-4(5H)-one Anticancer activity (IC50 ~10 µM in leukemia cell lines)

Key Observations:

Substituent Effects :

  • The 4-chlorophenyl group in the target compound may confer higher dopamine D2/D3 receptor affinity compared to the 2-methoxyphenyl analog, as halogens often enhance binding through hydrophobic interactions .
  • The 8-methyl substituent in pyrimidoindol-ones improves metabolic stability but reduces solubility compared to 8-methoxy derivatives (e.g., ) .

Piperazine Linkers :

  • The 3-oxopropyl chain in the target compound provides flexibility for receptor engagement, whereas shorter chains (e.g., 2-oxoethyl in ) may restrict conformational mobility, altering selectivity .

Pharmacological and Biochemical Comparisons

  • Receptor Affinity : Piperazine-containing pyrimidoindol-ones often exhibit dual activity at serotonin (5-HT1A/2A) and dopamine receptors. The 4-chlorophenyl group may shift preference toward dopamine receptors, similar to aripiprazole analogs .
  • Solubility-Bioactivity Trade-off : The target compound’s lower solubility (vs. fluorophenyl/methoxy analogs) may limit oral bioavailability but prolong CNS exposure due to slower clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.